N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as a selective TRPC5 inhibitor, is a chemical compound that has been recently discovered to have potential therapeutic applications. This compound has gained attention from researchers due to its ability to selectively inhibit the TRPC5 ion channel, which is involved in a variety of physiological processes.
Scientific Research Applications
Parkinson’s Disease (PD) Research
This compound has been identified as a potent LRRK2 kinase inhibitor . LRRK2 is linked to Parkinson’s disease, and inhibitors like N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide are crucial in the treatment of PD. They are particularly significant because they can cross the blood-brain barrier, making them effective for neurological studies and potential treatments .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antibacterial activity . This is particularly relevant in the search for new drugs that can combat antibiotic-resistant bacteria. The trifluoromethyl group in these compounds has shown excellent activity against tested microorganisms .
Kinase Selectivity Improvement
In the quest for more selective kinase inhibitors, this compound has been used to improve kinome selectivity. This is done using a surrogate crystallography approach, which is vital for developing targeted therapies with fewer side effects .
Development of CNS Druglike Properties
The compound’s structure allows it to have CNS druglike properties, which are essential for the development of drugs that can treat central nervous system disorders. This includes its pharmacokinetics and dynamics, which are crucial for ensuring that drugs reach their intended site of action .
Spectroelectrochemical Analysis
This compound is also used in spectroelectrochemical studies to understand charge delocalization in redox-active frameworks. This is important for the development of electrochromic and optical devices, as it helps in manipulating the redox states of coordination frameworks .
Mechanism of Action
Target of Action
The primary target of N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide is Integrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, Integrin alpha-L plays a crucial role in cell adhesion and cell-surface mediated signaling.
Mode of Action
It is known to interact with its target, integrin alpha-l . This interaction could potentially alter the normal functioning of the cell, leading to changes in cell adhesion and signaling pathways.
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-3-1-2-13(12-14)17(24)22-15-4-6-16(7-5-15)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJBPBRRUPJQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.